5-Carboxy-2-pentenoyl-CoA

Aromatic catabolism Phenylacetic acid degradation Enoyl-CoA isomerase

trans-2,3-Didehydroadipoyl-CoA (also referred to as 2,3-didehydroadipoyl-CoA or (E)-2,3-didehydroadipoyl-CoA) is a medium-chain 2-enoyl-CoA derivative with the molecular formula C27H42N7O19P3S and an average mass of 893.64 Da. This α,ω-dicarboxyacyl-CoA features a trans double bond at the 2,3 position and results from the formal condensation of coenzyme A with trans-2,3-didehydroadipic acid.

Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
Cat. No. B1265049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-2-pentenoyl-CoA
Molecular FormulaC27H42N7O19P3S
Molecular Weight893.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O
InChIInChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22+,26-/m1/s1
InChIKeyZFXICKRXPZTFPB-KCQRSJHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

trans-2,3-Didehydroadipoyl-CoA: An Essential Unsaturated Dicarboxyacyl-CoA Intermediate in Aromatic Catabolism


trans-2,3-Didehydroadipoyl-CoA (also referred to as 2,3-didehydroadipoyl-CoA or (E)-2,3-didehydroadipoyl-CoA) is a medium-chain 2-enoyl-CoA derivative with the molecular formula C27H42N7O19P3S and an average mass of 893.64 Da . This α,ω-dicarboxyacyl-CoA features a trans double bond at the 2,3 position and results from the formal condensation of coenzyme A with trans-2,3-didehydroadipic acid [1]. As a 2-enoyl-CoA, it occupies a critical position in the aerobic bacterial degradation of phenylacetic acid and structurally related aromatic compounds, where it serves as a pathway-specific intermediate that cannot be replaced by saturated analogs such as adipoyl-CoA [2].

Why trans-2,3-Didehydroadipoyl-CoA Cannot Be Substituted by Adipoyl-CoA or Other Saturated Acyl-CoA Analogs


Attempting to substitute trans-2,3-didehydroadipoyl-CoA with saturated dicarboxyacyl-CoA compounds such as adipoyl-CoA or other generic medium-chain acyl-CoA derivatives is scientifically unsound. The trans-2,3 double bond is a strict enzymatic recognition determinant: adipoyl-CoA serves as a substrate for medium-chain acyl-CoA dehydrogenase (EC 1.3.8.7) in the adipate degradation pathway, producing (2E)-5-carboxy-2-pentenoyl-CoA [1]. In contrast, trans-2,3-didehydroadipoyl-CoA functions in an entirely distinct enzymatic context—it is generated via PaaG-catalyzed Δ3,Δ2 isomerization and subsequently serves as a substrate for EC 2.3.1.223 (3-oxo-5,6-didehydrosuberyl-CoA thiolase) in the phenylacetate catabolic pathway [2]. The lack of the α,β-unsaturation in adipoyl-CoA precludes its recognition by pathway-specific enzymes PaaG and PaaJ, while the saturated scaffold of hexanoyl-CoA and related compounds lacks the terminal carboxylate required for entry into dicarboxylate-specific β-oxidation. In short, the absence of the 2,3-unsaturation in generic alternatives breaks pathway flux; the double bond is not an accessory feature but an obligatory structural element for enzymatic processing [3].

Quantitative Differentiation Evidence: trans-2,3-Didehydroadipoyl-CoA Versus Structural and Functional Analogs


Enzymatic Synthesis Exclusivity: PaaG-Catalyzed Δ3,Δ2 Isomerization Generates trans-2,3-Didehydroadipoyl-CoA from cis-3,4-Didehydroadipoyl-CoA

trans-2,3-Didehydroadipoyl-CoA is not a generic metabolite; it is produced exclusively via the PaaG-catalyzed isomerization of cis-3,4-didehydroadipoyl-CoA, a reaction that constitutes the penultimate step in the lower phenylacetate degradation pathway before β-oxidation [1]. This reaction exhibits absolute stereospecificity and positional selectivity, converting a cis-Δ3,4-unsaturation to a trans-Δ2,3-unsaturation via a proton shuttling mechanism within the crotonase superfamily [2]. PaaG does not process saturated analogs, and the isomerization is structurally constrained to the cis-3,4-didehydroadipoyl-CoA scaffold.

Aromatic catabolism Phenylacetic acid degradation Enoyl-CoA isomerase

Downstream Pathway Commitment: Exclusive Substrate for EC 2.3.1.223 Thiolase in Phenylacetate Catabolism

trans-2,3-Didehydroadipoyl-CoA is the obligate substrate for EC 2.3.1.223 (3-oxo-5,6-didehydrosuberyl-CoA thiolase), encoded by the paaJ gene, which catalyzes the thiolytic cleavage with acetyl-CoA to generate 3-oxo-5,6-didehydrosuberoyl-CoA and free CoA [1]. This reaction is the final β-oxidation-like step required to complete the degradation of the aromatic-derived C6 dicarboxylate unit. Saturated adipoyl-CoA is not a substrate for this enzyme; instead, adipoyl-CoA is processed by medium-chain acyl-CoA dehydrogenase (EC 1.3.8.7) and enters a distinct metabolic route [2].

β-oxidation Thiolase substrate specificity Dicarboxylate metabolism

Structural Determinant of Metabolic Flux: The trans-2,3 Double Bond Is Required for Hydratase Activity

The trans-2,3-unsaturation in trans-2,3-didehydroadipoyl-CoA is a strict requirement for the subsequent hydration step in the β-oxidation-like sequence of dicarboxylate degradation. Enzymatic evidence demonstrates that purified protein catalyzes the reversible conversion of 2,3-didehydroadipyl-CoA into 3-hydroxyadipyl-CoA via hydration [1]. Saturated adipoyl-CoA, lacking this double bond, cannot participate in this hydration reaction; it must first undergo desaturation via acyl-CoA dehydrogenase, which represents a different enzymatic commitment and operates in a distinct metabolic pathway [2]. The trans configuration is specifically recognized by crotonase-family enzymes that require the planar α,β-unsaturated thioester geometry for catalysis.

Enoyl-CoA hydratase β-oxidation Dicarboxylic acid degradation

Structural Distinction from Adipoyl-CoA: Saturated Versus Unsaturated C6 Dicarboxyacyl-CoA

ChEBI ontology defines adipoyl-CoA (CHEBI:34528) as the saturated C6 dicarboxyacyl-CoA and the functional parent of trans-2,3-didehydroadipoyl-CoA (CHEBI:49295), which contains a trans-2,3 double bond [1]. The two compounds belong to different structural subclasses: adipoyl-CoA is classified as a 2,3,4-saturated fatty acyl-CoA, whereas trans-2,3-didehydroadipoyl-CoA is a medium-chain 2-enoyl-CoA [2]. This structural difference, while seemingly minor, is the molecular basis for their divergent enzymatic processing and pathway segregation described in the evidence items above. The double bond introduces a planar conjugated system that is essential for crotonase-fold enzyme recognition and alters the electrophilicity of the thioester carbonyl.

Acyl-CoA structural classification Dicarboxylate metabolism Enzyme substrate recognition

Industrial Biotechnology Relevance: Validated Intermediate in Engineered Adipic Acid Biosynthesis

trans-2,3-Didehydroadipoyl-CoA is explicitly claimed as an intermediate in patented engineered microbial pathways for adipic acid biosynthesis, indicating its industrial relevance beyond basic research [1]. The patent literature identifies this compound in the context of reverse adipate degradation pathway engineering, where the unsaturation is a required feature for enzymatic flux toward the target dicarboxylic acid product. This industrial context distinguishes trans-2,3-didehydroadipoyl-CoA from many generic acyl-CoA research tools that lack documented engineering applications.

Metabolic engineering Adipic acid production Bioprocess development

Pathway Context Distinction: Phenylacetate Catabolism Versus Adipate Degradation

trans-2,3-Didehydroadipoyl-CoA operates in the lower phenylacetate catabolic pathway (paa pathway), a specialized route for aromatic compound degradation in bacteria [1]. Its saturated counterpart adipoyl-CoA functions in the distinct adipate degradation pathway, where it undergoes dehydrogenation by medium-chain acyl-CoA dehydrogenase to form (2E)-5-carboxy-2-pentenoyl-CoA [2]. The compounds are separated by multiple enzymatic steps and different pathway entry points, meaning they are not functionally interchangeable in any pathway reconstruction or flux analysis experiment. Adipoyl-CoA cannot substitute for the unsaturated intermediate in phenylacetate catabolism, as the downstream enzyme PaaJ specifically requires the 2,3-unsaturated thioester.

Phenylacetic acid catabolism Adipate degradation Pathway mapping

Validated Research and Industrial Applications for trans-2,3-Didehydroadipoyl-CoA


In Vitro Reconstitution of the Bacterial Phenylacetate (paa) Catabolic Pathway

This compound is an essential substrate for reconstituting the complete lower phenylacetate degradation pathway in vitro. It serves as the direct substrate for PaaJ-catalyzed thiolytic cleavage (EC 2.3.1.223), the final β-oxidation-like step before acetyl-CoA and succinyl-CoA entry into central metabolism [6]. Using trans-2,3-didehydroadipoyl-CoA enables researchers to validate the enzymatic sequence from cis-3,4-didehydroadipoyl-CoA through thiolysis, confirming the functionality of the entire lower pathway module. Substitution with saturated analogs will not yield the expected 3-oxo-5,6-didehydrosuberoyl-CoA product, as PaaJ lacks activity toward saturated substrates [7].

Enzymatic Characterization of Enoyl-CoA Hydratases and Crotonase Superfamily Members

trans-2,3-Didehydroadipoyl-CoA is a validated substrate for enoyl-CoA hydratase activity (EC 4.2.1.167), which reversibly converts this compound to 3-hydroxyadipyl-CoA [6]. The dicarboxylate nature of the acyl chain distinguishes this substrate from monocarboxylate 2-enoyl-CoAs (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA), enabling researchers to probe the substrate tolerance and active-site architecture of hydratases toward negatively charged acyl chains. Comparative kinetic analysis with saturated and monocarboxylate analogs provides insight into the structural determinants of substrate recognition within the crotonase superfamily [7].

Metabolic Engineering of Adipic Acid and Dicarboxylate Biosynthetic Pathways

This compound has been explicitly claimed as a pathway intermediate in patented microbial systems engineered for the production of adipic acid and related C6 dicarboxylic acids [6]. For metabolic engineering groups developing bio-based routes to nylon precursors, trans-2,3-didehydroadipoyl-CoA serves as a key analytical standard for pathway intermediate verification via LC-MS/MS. Quantifying the accumulation or depletion of this intermediate in engineered strains provides direct evidence of pathway flux through the reverse β-oxidation or aromatic degradation routes that converge on adipate production. Saturated adipoyl-CoA cannot substitute for this purpose, as it represents a distinct pathway node.

Structural Biology of Acyl-CoA Binding and Isomerase Mechanism Studies

The PaaG isomerase system provides a structurally characterized model for Δ3,Δ2-enoyl-CoA isomerization, with trans-2,3-didehydroadipoyl-CoA serving as the reaction product [6]. This compound is essential for co-crystallization studies, binding assays, and mechanistic investigations of crotonase-fold isomerases that process dicarboxylate substrates. The availability of high-resolution structural data for PaaG with related ligands [7] establishes a framework for comparative analysis that requires the authentic trans-2,3-didehydroadipoyl-CoA compound rather than simplified analog substrates.

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